Anticarcinogenic Activity: Prevention of DMBA-Induced Transformation in JB6 Cells
2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one has been reported to prevent transformation of DMBA-treated JB6 cells, a well-established model for tumor promotion [1]. While specific IC50 values from this assay are not publicly available for this compound, its activity in preventing TPA-induced promotion in the same cell line is also noted [1]. This differentiates it from many other chromanones that lack documented activity in this carcinogenesis model. For context, the 2,5,8-trimethyl isomer (CAS 61995-61-7) has been described primarily for general antioxidant and anti-inflammatory properties without specific anticarcinogenic data .
| Evidence Dimension | Anticarcinogenic activity (prevention of DMBA-induced transformation) |
|---|---|
| Target Compound Data | Active: prevents transformation of DMBA-treated JB6 cells |
| Comparator Or Baseline | 2,5,8-Trimethyl isomer (CAS 61995-61-7): no reported anticarcinogenic data in this assay |
| Quantified Difference | Qualitative difference: target compound has specific report of anticarcinogenic activity; comparator lacks such data |
| Conditions | DMBA-treated JB6 mouse epidermal cell model |
Why This Matters
For cancer research programs, this specific anticarcinogenic profile provides a rationale to select the 2,7,8-isomer over other trimethyl chromanones lacking this reported activity.
- [1] LIN Group. (n.d.). AODatabase: 2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one. ID: 355. View Source
